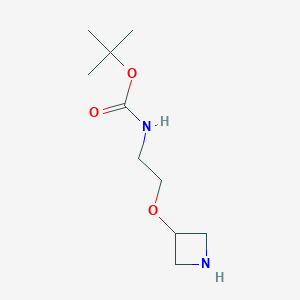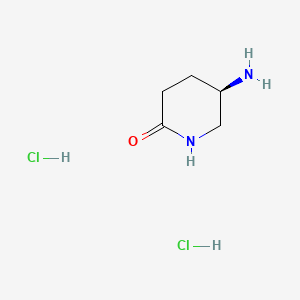![molecular formula C9H13IO3 B13463440 Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(iodomethyl)-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound that features a unique structure with an iodomethyl group and an oxabicycloheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a [4 + 2] cycloaddition reaction, which is catalyzed by organocatalysts under mild conditions.
Introduction of the iodomethyl group: This step involves the iodination of a suitable precursor, often using reagents such as iodine and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodomethyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its bicyclic structure can be utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is unique due to the presence of the iodomethyl group and the oxabicycloheptane ring system. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C9H13IO3 |
|---|---|
分子量 |
296.10 g/mol |
IUPAC名 |
methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
InChIキー |
LKEPGLHNBRSVFZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(C1)(OC2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


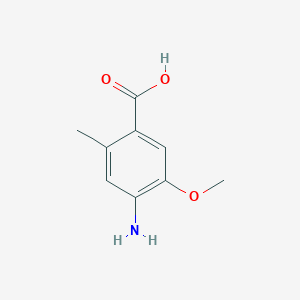
![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)

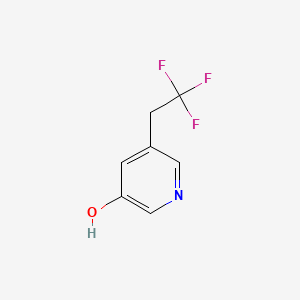
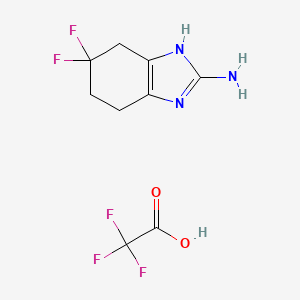
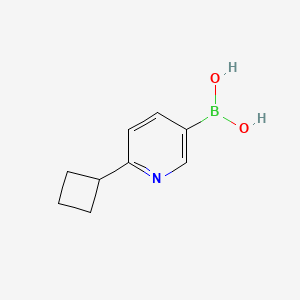

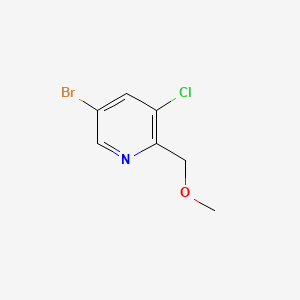
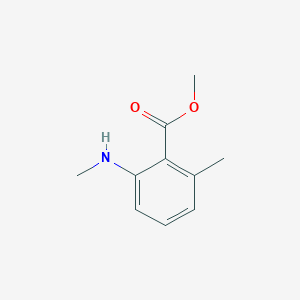
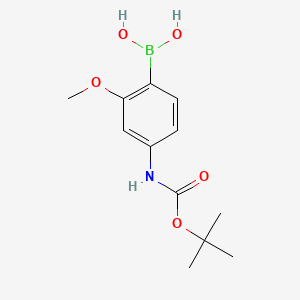
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
